molecular formula C8H7F2NO B1596590 N-(3,4-Difluorophenyl)acetamide CAS No. 458-11-7

N-(3,4-Difluorophenyl)acetamide

Cat. No. B1596590
M. Wt: 171.14 g/mol
InChI Key: PSXXZHPJADTUNB-UHFFFAOYSA-N
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Patent
US04880806

Procedure details

To a solution of 3,4-difluoroacetanilide (85.5 g) in sulfuric acid (850 ml) is added gradually with stirring potassium nitrate (55.5 g) at room temperature during which the temperature raises to 60° C. The mixture is stirred at 60° C. for one hour. The reaction mixture is poured into ice water, and the precipitated crystals are taken by filtration. The precipitates are dissolved in dichloromethane and washed with aqueous sodium hydrogen carbonate, water and aqueous sodium hydrogen carbonate, water and aqueous saturated sodium chloride in this order and dried. The solvent is removed by concentration and washed with n-hexane. The resulting crystals are taken by filtration and dried to give 2-nitro-4,5-difluoroaniline (54 g).
Quantity
85.5 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1)=O.[N+:13]([O-])([O-:15])=[O:14].[K+]>S(=O)(=O)(O)O>[N+:13]([C:10]1[CH:9]=[C:8]([F:11])[C:7]([F:12])=[CH:6][C:5]=1[NH2:4])([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1)F)F
Name
potassium nitrate
Quantity
55.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
850 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals are taken by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates are dissolved in dichloromethane
WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate, water and aqueous sodium hydrogen carbonate, water and aqueous saturated sodium chloride in this order
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed by concentration
WASH
Type
WASH
Details
washed with n-hexane
FILTRATION
Type
FILTRATION
Details
The resulting crystals are taken by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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